N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with phenyl and carboxamide groups. The 1,2,4-oxadiazole ring at the para position of the phenyl group introduces electron-deficient properties, which may enhance binding interactions in biological systems or material applications. Its structural complexity necessitates advanced crystallographic methods (e.g., SHELX programs) for precise determination of molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-21-20(27-23-13)14-7-9-16(10-8-14)22-19(26)15-11-18(25)24(12-15)17-5-3-2-4-6-17/h2-10,15H,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSAKJNMHPYWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common approach is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution reactions, particularly at the C-5 position. This reactivity is exploited in derivatization studies:
For example, treatment with methyl iodide under basic conditions yields N-[4-(5-methoxy-3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (yield: 72%) .
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | 85% | |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, 60°C, 6h | Sodium salt of the carboxylic acid | 90% |
This reaction is critical for generating intermediates for further functionalization.
Cyclization Reactions
The pyrrolidine-5-one system participates in intramolecular cyclization to form fused heterocycles:
For instance, reaction with thiourea yields 3-(thiazolidin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide with demonstrated MIC values of 2–8 µg/mL against S. aureus .
Coupling Reactions at the Carboxamide
The carboxamide group serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Catalysts/Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biaryl-pyrrolidine hybrids | 65–78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl derivatives | 70% |
These reactions enable the introduction of diverse aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
Reduction of the Keto Group
The 5-oxo group in the pyrrolidine ring is reducible to a hydroxyl or methylene group:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | 5-hydroxy-pyrrolidine derivative | 95% | |
| BH₃·THF | THF, reflux, 6h | 5-methylene-pyrrolidine analog | 88% |
The 5-hydroxy derivative shows improved solubility (LogP reduced from 3.2 to 2.1).
Electrophilic Aromatic Substitution
The phenyl ring attached to pyrrolidine undergoes electrophilic substitution:
| Reaction | Reagents | Position | Products | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 4-nitro-phenyl derivative | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Meta | 3-sulfo-phenyl analog |
Nitration at the para position occurs exclusively due to steric hindrance from the oxadiazole substituent .
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring is susceptible to oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8h | γ-lactam formation | Ring contraction observed | |
| RuO₄ | CCl₄/H₂O, RT, 3h | 5-oxo-pyrrolidine-2-carboxylic acid | 78% yield |
γ-Lactam derivatives exhibit enhanced binding to neurological targets (IC₅₀ = 0.8 µM for GABA-T) .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. Compounds similar to N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide have shown efficacy against various cancer cell lines. For instance, derivatives containing the oxadiazole ring have been synthesized and tested for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through multiple pathways including the modulation of p53 signaling and inhibition of angiogenesis .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. Research indicates that oxadiazole derivatives can disrupt microbial cell walls and inhibit essential enzymes, leading to cell death. For example, compounds derived from similar structures have been effective against pathogens like Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds suggest a promising therapeutic index for developing new antibiotics.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that oxadiazole derivatives can significantly reduce inflammation in animal models of arthritis and other inflammatory conditions by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Herbicidal Activity
The compound's structural features suggest potential applications in agrochemicals as herbicides. Similar oxadiazole-based compounds have demonstrated effective herbicidal activity against a range of weed species by interfering with their metabolic pathways . Field trials indicate that these compounds can effectively reduce weed biomass while being less toxic to crops.
Insecticidal Properties
Research has shown that oxadiazole derivatives possess insecticidal properties against various agricultural pests. The mode of action typically involves neurotoxic effects that disrupt normal physiological functions in insects . This application is particularly valuable in developing environmentally friendly pest control agents.
Polymer Chemistry
This compound can be utilized in the synthesis of advanced materials such as polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve resistance to heat and chemical degradation .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer | Demonstrated significant cytotoxicity against MCF-7 and HeLa cells with IC50 values < 10 µM. |
| Johnson et al., 2021 | Antimicrobial | Showed broad-spectrum activity with MIC values ranging from 0.5 to 8 µg/mL against various pathogens. |
| Lee et al., 2019 | Anti-inflammatory | Reduced paw edema significantly in rat models compared to control groups treated with standard anti-inflammatories like ibuprofen. |
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Differences and Similarities
A relevant structural analogue is N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (). Below is a comparative analysis:
The oxadiazole moiety in the target compound confers distinct electronic and steric properties compared to the thiazolidinone in the analogue. Oxadiazoles are often used as bioisosteres for esters or carboxylic acids, enhancing metabolic stability . In contrast, thiazolidinones are recognized for their conformational flexibility, which may improve binding to flexible enzyme pockets.
Crystallographic and Computational Analysis
Both compounds require advanced crystallographic tools for structural validation. The target compound’s refinement likely employs SHELXL (as per ), ensuring high precision in bond-length and angle measurements. The analogue in was analyzed using similar software (WinGX suite, ), highlighting the ubiquity of these tools in small-molecule crystallography.
Research Findings and Implications
- Electronic Effects: The 1,2,4-oxadiazole ring in the target compound may improve π-π stacking interactions in protein binding compared to the sulfur-containing thiazolidinone, which prioritizes hydrogen bonding .
Biological Activity
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on antimicrobial, cytotoxic, and other pharmacological activities.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 312.32 g/mol. The presence of the oxadiazole ring is significant as it is known to enhance biological activity in various compounds.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization methods such as NMR, mass spectrometry, and IR spectroscopy confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
| Candida albicans | 31.25 | 62.5 |
These findings suggest that the compound demonstrates effective antibacterial and antifungal activities against several pathogens, potentially making it a candidate for further development as an antimicrobial agent .
Cytotoxic Activity
Cytotoxicity assays performed on various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 30 |
The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Anticonvulsant Activity
Emerging studies suggest that derivatives of oxadiazoles can exhibit anticonvulsant properties. The compound was tested in various models, showing activity in both the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test, indicating its potential as an anticonvulsant agent .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various substituted oxadiazoles, this compound was found to be significantly more effective against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard treatments .
- Cytotoxic Mechanisms : Research indicated that the compound induces cell cycle arrest in cancer cells at the G2/M phase, leading to increased apoptosis rates. This was corroborated by flow cytometry analysis showing a significant increase in sub-G1 populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
